molecular formula C12H17N3O2 B15227578 1-(6-Ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

1-(6-Ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B15227578
M. Wt: 235.28 g/mol
InChI Key: VVPKTMPGBQMXOU-UHFFFAOYSA-N
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Description

1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and pyrrolidine derivatives, such as:

  • 2-aminopyrimidine derivatives
  • Pyrrolidine-2,5-diones
  • Pyrrolizines

Uniqueness

1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyrrolidine ring allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-3-10-6-11(14-8(2)13-10)15-5-4-9(7-15)12(16)17/h6,9H,3-5,7H2,1-2H3,(H,16,17)

InChI Key

VVPKTMPGBQMXOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)O

Origin of Product

United States

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